molecular formula C17H26N4O3 B5653308 (3aR*,6aR*)-2-(4-ethyl-5-methyl-2-pyrimidinyl)-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aR*,6aR*)-2-(4-ethyl-5-methyl-2-pyrimidinyl)-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5653308
M. Wt: 334.4 g/mol
InChI Key: STTYJZIUVVBCGN-CXAGYDPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole derivatives involves multi-step chemical processes. One general approach for synthesizing 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between appropriately substituted 2H-azirines and enamines. This reaction yields a mixture of dihydropyrroles, which upon acid treatment, give the desired compounds in moderate to high yields. The process illustrates the complexity and precision required in chemical synthesis to obtain specific pyrrole derivatives (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including their stereochemistry and conformation, is crucial for understanding their chemical behavior. The crystal and molecular structure determination through methods such as X-ray diffraction reveals the configuration of these compounds. For example, the study of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate provided insights into the coplanar, hydrogen-bonded arrangements characteristic of pyrrole derivatives (Law et al., 1984).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including acylation, which is a synthesis route for 3-acyltetramic acids. This demonstrates the reactivity of the pyrrolidine diones and the influence of Lewis acids in facilitating these reactions (Jones et al., 1990).

properties

IUPAC Name

(3aR,6aR)-5-(4-ethyl-5-methylpyrimidin-2-yl)-2-(2-methoxyethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-4-14-12(2)7-18-16(19-14)21-9-13-8-20(5-6-24-3)10-17(13,11-21)15(22)23/h7,13H,4-6,8-11H2,1-3H3,(H,22,23)/t13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTYJZIUVVBCGN-CXAGYDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C)N2CC3CN(CC3(C2)C(=O)O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NC=C1C)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR*,6aR*)-2-(4-ethyl-5-methyl-2-pyrimidinyl)-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.